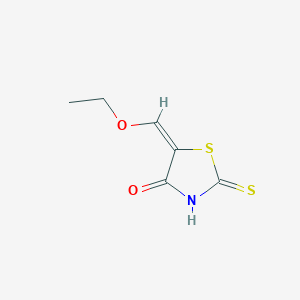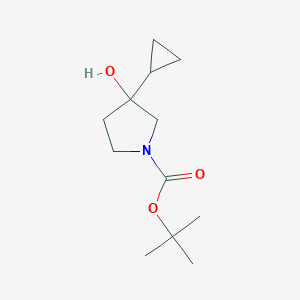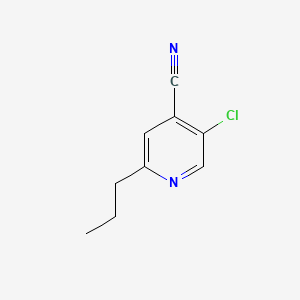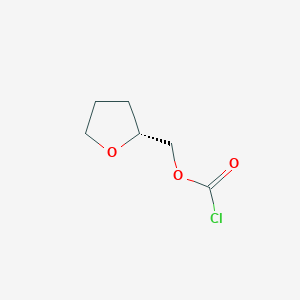
(2R)-oxolan-2-ylmethyl chloroformate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-oxolan-2-ylmethyl chloroformate is an organic compound that belongs to the class of chloroformates It is characterized by the presence of an oxolane ring and a chloroformate functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-oxolan-2-ylmethyl chloroformate typically involves the reaction of oxolane derivatives with phosgene or its equivalents. One common method is the reaction of (2R)-oxolan-2-ylmethanol with phosgene in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the chloroformate group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and safe handling of phosgene. The use of alternative reagents such as triphosgene can also be considered to minimize the risks associated with phosgene.
化学反应分析
Types of Reactions
(2R)-oxolan-2-ylmethyl chloroformate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form (2R)-oxolan-2-ylmethanol and carbon dioxide.
Reduction: It can be reduced to (2R)-oxolan-2-ylmethanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Bases: Pyridine, triethylamine
Reducing Agents: Lithium aluminum hydride
Major Products Formed
Carbamates: Formed from the reaction with amines
Carbonates: Formed from the reaction with alcohols
(2R)-oxolan-2-ylmethanol: Formed from hydrolysis or reduction
科学研究应用
(2R)-oxolan-2-ylmethyl chloroformate has several applications in scientific research:
Biology: It can be used to modify biomolecules for studying their functions and interactions.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2R)-oxolan-2-ylmethyl chloroformate involves the formation of reactive intermediates that can interact with nucleophiles. The chloroformate group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other substrates. This reactivity is exploited in various chemical transformations and modifications.
相似化合物的比较
Similar Compounds
- Methyl chloroformate
- Ethyl chloroformate
- Benzyl chloroformate
Comparison
Compared to other chloroformates, (2R)-oxolan-2-ylmethyl chloroformate is unique due to the presence of the oxolane ring, which imparts different reactivity and properties. The oxolane ring can influence the steric and electronic environment of the chloroformate group, leading to distinct reaction pathways and applications.
属性
分子式 |
C6H9ClO3 |
|---|---|
分子量 |
164.59 g/mol |
IUPAC 名称 |
[(2R)-oxolan-2-yl]methyl carbonochloridate |
InChI |
InChI=1S/C6H9ClO3/c7-6(8)10-4-5-2-1-3-9-5/h5H,1-4H2/t5-/m1/s1 |
InChI 键 |
JUEYJVZDCUZWDX-RXMQYKEDSA-N |
手性 SMILES |
C1C[C@@H](OC1)COC(=O)Cl |
规范 SMILES |
C1CC(OC1)COC(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[4-(2-Phenyldiazen-1-yl)phenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13550830.png)
![2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide;hydrochloride](/img/structure/B13550836.png)
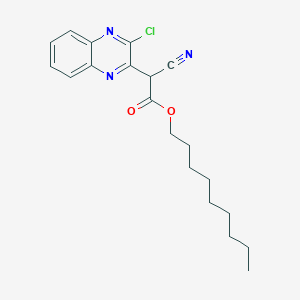
![4,4,5,5-Tetramethyl-2-[2-(oxan-3-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13550847.png)
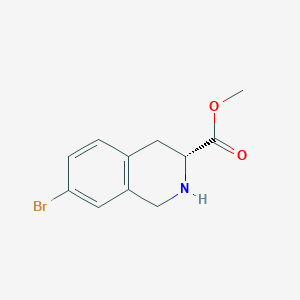
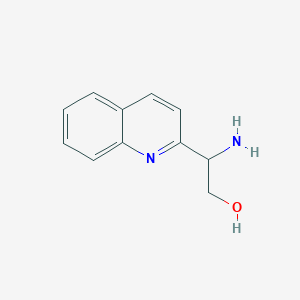
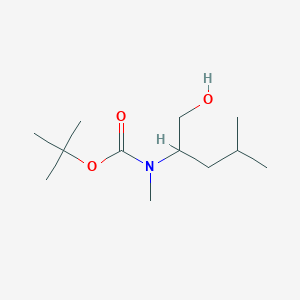
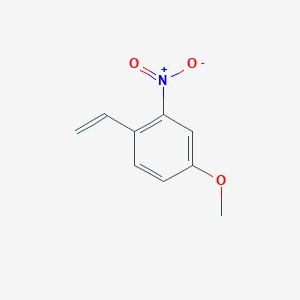
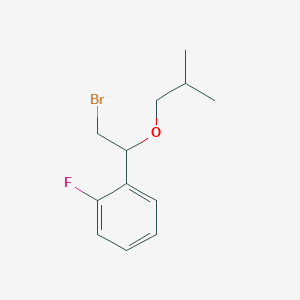
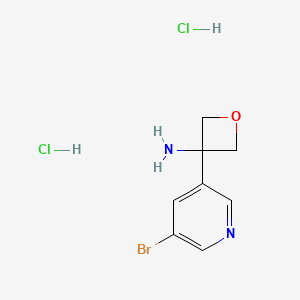
![7-bromo-6-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B13550886.png)
